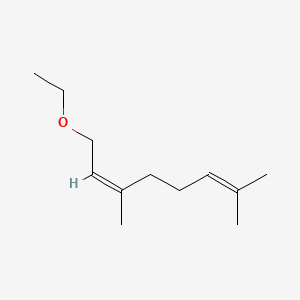
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neryl ethyl ether is a monoterpenoid.
Aplicaciones Científicas De Investigación
Catalytic Oxidation and Hydroformylation
- Catalytic oxidation of 3,7-dimethylocta-1,6-diene using RhCl3–FeCl3 in oxygen produces methyl ketones. This process includes an alkene isomerization reaction (Mcquillin & Parker, 1975).
- Hydroformylation of this compound yields good results with some accompanying alkene isomerization (Mcquillin & Parker, 1975).
Synthesis in Polymer Chemistry
- 3,7-DMO has been used as a termonomer in the synthesis of ethylene-propylene-diene terpolymers (EPDM). Its reactivity has been compared with other linear dienes, showing a drastic influence on productivity and activity (Dolatkhani, Cramail, & Deffieux, 1995).
Radical Additions
- Radical additions to 3,7-dimethylocta-1,6-diene have been studied, showing distinct reactions with organic radicals generated by manganese(III) acetate oxidation. These reactions lead to various cyclopentane derivatives (Mcquillin & Wood, 1976).
Structural Analysis in Copolymers
- The compound's incorporation and thermal characteristics in polymers, such as ethylene copolymerization, have been examined. Studies found a significant impact on copolymer crystallinity and mechanical properties based on its molar fraction in the copolymers (Cerrada et al., 2004).
Transition Metal Complexes and Catalysis
- Transition metal complexes have been explored for the homopolymerization and copolymerization of olefins and non-conjugated dienes like 3,7-dimethylocta-1,6-diene. These studies have shed light on the effects of various catalytic systems on polymerization activity and diene incorporation rates (Santos et al., 2001).
Propiedades
Número CAS |
22882-89-9 |
|---|---|
Nombre del producto |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
Fórmula molecular |
C12H22O |
Peso molecular |
182.3 g/mol |
Nombre IUPAC |
(2Z)-1-ethoxy-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-5-13-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3/b12-9- |
Clave InChI |
LOUIMJFJROISMD-UHFFFAOYSA-N |
SMILES |
CCOCC=C(C)CCC=C(C)C |
SMILES canónico |
CCOCC=C(C)CCC=C(C)C |
Otros números CAS |
22882-89-9 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



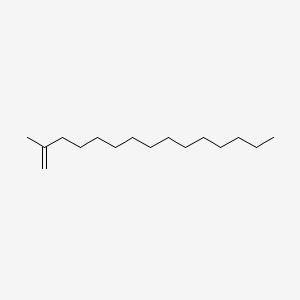
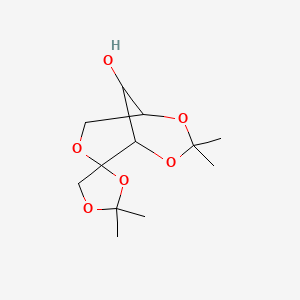
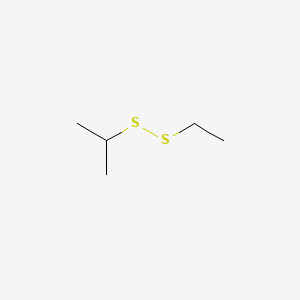
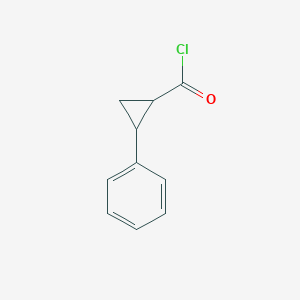
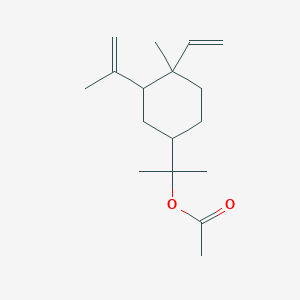
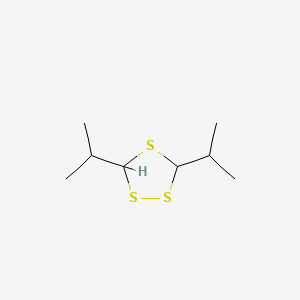
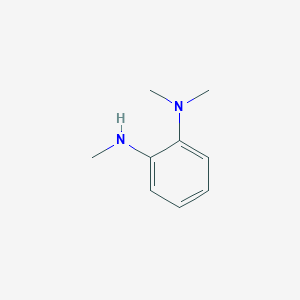

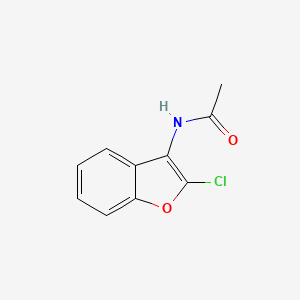
![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
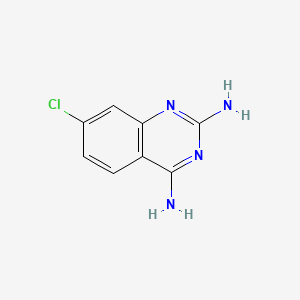

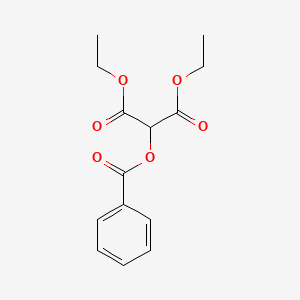
![2-[3-(Trifluoromethyl)phenoxy]benzoic acid](/img/structure/B1615889.png)